Protopanaxadiol

Pharmacokinetics Oral bioavailability Drug metabolism

20(S)-Protopanaxadiol (PPD) is a dammarane-type tetracyclic triterpenoid sapogenin that constitutes the aglycone core of the protopanaxadiol-class ginsenosides, including Rb1, Rb2, Rc, Rd, Rg3, Rh2, and Compound K. PPD is the fully deglycosylated terminal metabolite produced from these parent ginsenosides by gut microbiota-mediated stepwise hydrolysis in the gastrointestinal tract.

Molecular Formula C30H52O3
Molecular Weight 460.7 g/mol
Cat. No. B1230180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtopanaxadiol
Synonyms20(S)-protopanaxadiol
dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)-
protopanaxadiol
protopanaxadiol, (3beta,12beta)-isome
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
InChIInChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24-,25-,27-,28+,29-,30+/m0/s1
InChIKeyPYXFVCFISTUSOO-OIORDRSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protopanaxadiol (PPD) Procurement Guide: Baseline Identity, Class, and Comparator Context


20(S)-Protopanaxadiol (PPD) is a dammarane-type tetracyclic triterpenoid sapogenin that constitutes the aglycone core of the protopanaxadiol-class ginsenosides, including Rb1, Rb2, Rc, Rd, Rg3, Rh2, and Compound K [1]. PPD is the fully deglycosylated terminal metabolite produced from these parent ginsenosides by gut microbiota-mediated stepwise hydrolysis in the gastrointestinal tract [2]. Unlike its closest structural analog 20(S)-protopanaxatriol (PPT), which bears an additional hydroxyl group at the C-6 position of the dammarane skeleton, PPD lacks this C6-OH moiety—a single structural difference that drives profound pharmacokinetic and pharmacodynamic divergence between the two sapogenins [3].

Why Protopanaxadiol Cannot Be Interchanged with Protopanaxatriol or Glycosylated Ginsenosides


Despite sharing a common dammarane backbone, PPD and its closest structural relative PPT exhibit a 13-fold difference in absolute oral bioavailability (48.12% vs 3.69% in rats), driven by PPT's pronounced instability in gastric fluid [1]. Within the protopanaxadiol-class series, glycosylation state at C-3 radically alters cytotoxic potency: the fully deglycosylated PPD consistently outperforms its glycosylated counterparts Rh2 and Rg3 in anti-proliferative assays across multiple cancer cell lines, with a descending potency order of PPD > 20(S)-Rh2 > 20(R)-Rh2 ≈ 20(R)-Rg3 ≈ 20(S)-Rg3 [2]. Furthermore, C-20 epimerization introduces stereoselective functional divergence—20(S)-PPD suppresses UV-B-induced ROS and MMP-2 in human keratinocytes, whereas 20(R)-PPD is inactive in the same assay [3]. Generic substitution among PPD-class compounds therefore carries the risk of altered bioavailability, attenuated target potency, or complete loss of stereospecific activity.

Quantitative Comparator Evidence for Protopanaxadiol Differentiation in Scientific Procurement


PPD Achieves 13-Fold Higher Oral Bioavailability Than PPT in a Head-to-Head Rat Pharmacokinetic Study

In a direct head-to-head pharmacokinetic comparison in rats, PPD demonstrated an absolute oral bioavailability of 48.12%, compared to only 3.69% for the structurally analogous PPT following a single oral dose (75 mg/kg) of a dammarane sapogenin mixture [1]. The systemic exposure disparity was further reflected in Cmax (PPD: 1.04 μg/mL; PPT: 0.13 μg/mL—an approximately 8-fold difference) and elimination half-life (PPD t1/2,λz: 6.25 h; PPT t1/2,λz: 0.80 h) [1]. PPT's poor bioavailability was mechanistically linked to its instability in gastric conditions: 40% degradation occurred after 4 h incubation at 37°C in both pH 1.2 buffer and rat stomach content solution, whereas PPD remained stable [1].

Pharmacokinetics Oral bioavailability Drug metabolism

PPD Is the Most Potent Anti-Proliferative Ginseng Sapogenin Against Multidrug-Resistant Cancer Cells, Outperforming Rh2 and PPT

In a head-to-head MTT assay comparing six ginsenosides across a panel of sensitive and multidrug-resistant (MDR) cancer cell lines, the fully deglycosylated PPD was the most potent inhibitor of cell growth, with IC50 values ranging from 20 to 30 μM [1]. By direct comparison, ginsenoside Rh2 (the monoglycosylated PPD derivative) yielded IC50 values of 25–40 μM, and PPT (the sugarless protopanaxatriol analog) yielded IC50 values of 35–50 μM [1]. In contrast, the glycosylated protopanaxadiol Rg3 (at 100 μM) and the protopanaxatriol glycosides Rg1 (100 μM) and Rh1 (50 μM) showed no anti-proliferative activity in the same assay panel [1].

Multidrug resistance Cancer pharmacology Cytotoxicity screening

PPD Exhibits the Highest Anti-Proliferative Potency Among Four Ginseng Sapogenins in Triple-Negative Breast Cancer Cells

In a direct comparative study of four ginseng sapogenins—PPD, PPT, 20(S)-dihydroprotopanaxadiol, and 20(S)-dihydroprotopanaxatriol—tested against MDA-MB-231 triple-negative breast cancer (TNBC) cells, PPD was identified as the most potent inhibitor of proliferation, with an IC50 of 5.87 μM, a value comparable to that of the established chemotherapeutic agent taxol [1]. PPD induced dose-dependent cleavage of caspase-8, caspase-3, and PARP, confirming a caspase-dependent apoptotic mechanism [1]. This study ranked PPD above PPT and both dihydro-analogs in the same assay system [1].

Triple-negative breast cancer Apoptosis Sapogenin potency ranking

C20 Epimerization Determines Functional Activity: Only 20(S)-PPD Suppresses UV-B-Induced ROS and MMP-2 in Human Keratinocytes

A direct stereochemical comparison of the two C20 epimers of PPD in cultured human HaCaT keratinocytes revealed that 20(S)-PPD, but not 20(R)-PPD, significantly suppressed UV-B-induced elevation of reactive oxygen species (ROS) [1]. Similarly, only 20(S)-PPD inhibited UV-B-induced matrix metalloproteinase-2 (MMP-2) activity and expression, whereas 20(R)-PPD showed no inhibitory effect on MMP-2 under identical conditions [1]. Neither epimer exhibited cytotoxicity at the tested concentrations, confirming that the differential activity is stereochemistry-driven rather than toxicity-associated [1].

Stereoselectivity Skin photoaging Reactive oxygen species

PPD and Rh2 Are Significantly More Effective Than Rg3 in Inhibiting HGC-27 Gastric Cancer Cell Proliferation via Autophagy Blockade

In a head-to-head comparison of three protopanaxadiol-class compounds—Rg3, Rh2, and PPD—against HGC-27 human gastric cancer cells, both Rh2 and PPD were more effective than Rg3 in inhibiting cell proliferation and inducing cytoplasmic vacuolation [1]. Critically, Rh2 and PPD induced mitochondrial damage, lysosomal dysfunction, and blockade of autophagic flux, mechanisms that were not prominently observed with Rg3 [1]. The study concluded that the number of glycosyl groups at the C-3 position had an important effect on cytotoxicity, with the fully deglycosylated PPD and the monoglycosylated Rh2 being more potent than the diglycosylated Rg3 [1].

Gastric cancer Autophagy Ginsenoside deglycosylation

Evidence-Backed Research and Industrial Application Scenarios for Protopanaxadiol


Oncology Drug Discovery: Prioritizing PPD as a Lead Scaffold Over PPT and Glycosylated Ginsenosides

In anti-cancer drug discovery pipelines, PPD should be prioritized as the lead sapogenin scaffold over PPT and glycosylated ginsenosides. Three lines of independent quantitative evidence support this: (1) PPD exhibits an IC50 of 5.87 μM against MDA-MB-231 triple-negative breast cancer cells, ranking as the most potent among four tested sapogenins and comparable to taxol [1]; (2) against multidrug-resistant cancer lines, PPD (IC50 20–30 μM) outperforms Rh2 (25–40 μM) and PPT (35–50 μM), while Rg3, Rg1, and Rh1 show no activity [2]; (3) in HGC-27 gastric cancer cells, PPD and Rh2 are both more effective than Rg3, with PPD inducing a mechanistically distinct autophagy-blockade mode of cell death rather than classical apoptosis [3]. The sugar-free structure of PPD also eliminates the pharmacokinetic variability introduced by inter-individual differences in gut microbial deglycosylation capacity, making PPD a more reproducible starting point for medicinal chemistry optimization than its glycosylated precursors.

In Vivo Pharmacological Studies Requiring Oral Dosing Without Complex Formulation

For in vivo efficacy studies employing oral administration, PPD is the rational procurement choice over PPT. A direct head-to-head rat pharmacokinetic study demonstrated that PPD achieves an absolute oral bioavailability of 48.12%, compared to 3.69% for PPT—a 13-fold advantage [1]. PPD also yields an 8-fold higher Cmax (1.04 vs 0.13 μg/mL) and a 7.8-fold longer elimination half-life (6.25 vs 0.80 h) than PPT [1]. PPT's poor performance is mechanistically attributable to 40% degradation after 4 h in simulated gastric fluid, a liability PPD does not share [1]. Researchers conducting oral dosing studies can therefore achieve substantially higher and more sustained systemic exposure with unformulated or minimally formulated PPD, reducing the need for costly formulation development (e.g., self-microemulsifying drug delivery systems or cyclodextrin complexes) that PPT would require to achieve comparable exposure.

Dermatological Anti-Photoaging Research Requiring Stereochemically Defined Protopanaxadiol

Investigators studying skin photoaging or UV-B-induced oxidative damage must procure and verify the 20(S)-epimer of PPD specifically. Stereoselective activity has been conclusively demonstrated: 20(S)-PPD suppresses UV-B-induced ROS elevation and inhibits MMP-2 activity and expression in HaCaT human keratinocytes, whereas 20(R)-PPD is entirely inactive in the same assays [1]. Furthermore, in macrophage-based anti-inflammatory models, the two epimers exhibit divergent cytokine modulation profiles—20(S)-PPD preferentially increases anti-inflammatory IL-10 release, while 20(R)-PPD preferentially inhibits TNF-α [2]. Procurement specifications should therefore mandate stereochemical purity certification (e.g., chiral HPLC or NMR confirmation of C20 configuration) rather than accepting undefined epimeric mixtures, as the presence of 20(R)-PPD contaminant could mask or confound the biological activity of interest.

Drug-Drug Interaction Risk Assessment in Polypharmacy Contexts

PPD exhibits a defined and clinically relevant cytochrome P450 inhibition profile that must be factored into experimental design when PPD is co-administered with other pharmaceutical agents. In human liver microsomes, 20(S)-PPD demonstrates strong inhibitory activity against CYP3A4 and moderate inhibition of CYP2B6 [1]. The in vivo significance of this inhibition was confirmed in mice, where co-administration of 20(S)-PPD significantly increased systemic exposure to buspirone (a CYP3A substrate) and bupropion (a CYP2B6 substrate), while decreasing the AUC ratio of metabolite to parent drug [1]. The pharmacokinetics of felodipine, a widely used antihypertensive metabolized primarily by CYP3A, were also substantially altered by concomitant 20(S)-PPD treatment [1]. For procurement decisions in pharmacology or toxicology laboratories, this CYP inhibition liability is a dual-edged consideration: it represents a potential safety concern requiring careful experimental control, but also positions PPD as a useful tool compound for studying CYP3A4/2B6-mediated drug interactions in preclinical models.

Quote Request

Request a Quote for Protopanaxadiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.